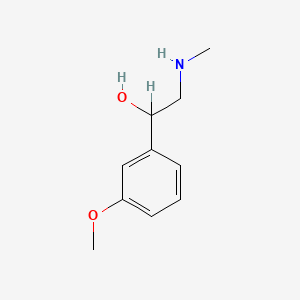

1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Description

Contextualization of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol within Substituted Ethanolamine (B43304) and Phenethylamine Scaffolds

The molecular architecture of this compound places it within two significant classes of organic compounds: substituted ethanolamines and phenethylamines. The ethanolamine backbone consists of an amino group and a hydroxyl group separated by two carbon atoms. This structural motif is a key feature in many biologically active molecules.

Phenethylamines are characterized by a phenyl ring attached to an amino group via a two-carbon chain. This scaffold is the basis for a wide range of neuroactive compounds, including hormones and neurotransmitters. The presence of the 3-methoxy group on the phenyl ring and the N-methyl and β-hydroxyl groups on the ethylamine chain of this compound creates a unique electronic and steric profile that can influence its chemical reactivity and biological interactions.

Historical Overview of Academic Investigations on Related Amino Alcohol Structures

The academic exploration of amino alcohol structures, particularly phenylethanolamines, has a rich history rooted in the study of natural products and the development of synthetic methodologies. Early investigations into compounds like ephedrine and adrenaline in the late 19th and early 20th centuries laid the groundwork for understanding the physiological effects of this class of molecules.

The synthesis of phenylethanolamine itself was reported in the early 20th century, with various methods being developed over time, including the reduction of 2-nitro-1-phenylethanol. wikipedia.org Subsequent research focused on the synthesis of derivatives with different substitution patterns on the phenyl ring and the amino group to explore structure-activity relationships. The development of stereoselective synthesis methods has been a significant area of focus, given the importance of chirality in the biological activity of these compounds. While specific historical research on this compound is not extensively documented in readily available literature, its synthesis and study would have logically followed the broader trends in the exploration of methoxy-substituted phenylethanolamine analogs.

Significance of the Amino Alcohol Motif in Contemporary Chemical and Biological Research

The amino alcohol motif is a privileged scaffold in modern chemical and biological research due to its prevalence in a vast number of biologically active compounds and its utility as a chiral auxiliary and catalyst in asymmetric synthesis.

In Biological and Medicinal Chemistry:

Pharmacophores: The 1,2-amino alcohol structure is a key pharmacophore in many drug molecules, contributing to their binding affinity and efficacy. It is found in various classes of therapeutic agents.

Natural Products: Many natural products with significant biological activities, such as alkaloids and amino sugars, contain the amino alcohol moiety. nih.gov

In Synthetic Chemistry:

Chiral Ligands and Catalysts: Chiral amino alcohols are widely used as ligands for metal-catalyzed asymmetric reactions and as organocatalysts. Their ability to form stable chelate complexes with metals is crucial for their catalytic activity.

Building Blocks: They serve as versatile chiral building blocks for the synthesis of complex molecules. The development of catalytic enantioselective methods for their preparation is an active area of research. nih.gov

Overview of Research Methodologies Applicable to this compound

The study of this compound would employ a range of modern analytical and spectroscopic techniques to determine its structure, purity, and properties.

Synthesis and Purification: The synthesis of this compound would likely involve the amination of a suitable precursor, such as 1-(3-methoxyphenyl)oxirane or the reductive amination of 1-(3-methoxyphenyl)-2-oxoethanol with methylamine. Purification would typically be achieved through techniques like column chromatography or recrystallization.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure, confirming the connectivity of atoms, and providing information about the stereochemistry of the molecule.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (N-H) groups.

Purity and Separation:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly chiral HPLC, would be essential for separating enantiomers and determining the enantiomeric excess of a chiral synthesis.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing the purity of the compound and separating it from related substances.

Table 2: Applicable Research Methodologies

| Methodology | Application |

|---|---|

| ¹H and ¹³C NMR | Structural elucidation and confirmation |

| Mass Spectrometry | Molecular weight determination and structural analysis |

| Infrared Spectroscopy | Functional group identification |

| HPLC (Chiral) | Enantiomeric separation and purity assessment |

| GC-MS | Purity analysis and separation of volatile derivatives |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2-(methylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-10(12)8-4-3-5-9(6-8)13-2/h3-6,10-12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGVURPVSKJORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005313 | |

| Record name | 1-(3-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84989-50-4, 92188-49-3 | |

| Record name | Methylphenylephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084989504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92188-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Strategies for the Preparation of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic plan. For this compound, the analysis reveals several viable disconnection points, leading to different synthetic strategies.

The most common disconnections for this β-amino alcohol are at the C1-C2 bond, the C1-O bond, and the C2-N bond.

C-N Bond Disconnection: This is a highly logical approach that simplifies the molecule to a 2-hydroxy-1-(3-methoxyphenyl)ethyl precursor and a methylamine source. This disconnection suggests two primary forward-synthesis pathways:

Nucleophilic Substitution: The target molecule can be formed by reacting a suitable electrophile, such as 2-bromo-1-(3-methoxyphenyl)ethanol, with methylamine.

Epoxide Ring-Opening: A more common strategy involves the disconnection to 3-methoxystyrene oxide and methylamine. The forward reaction is a regioselective nucleophilic attack of methylamine on the epoxide ring.

C1-O Bond Disconnection (Carbonyl Precursor): This approach disconnects the alcohol functionality, leading back to a ketone precursor, specifically 2-(methylamino)-1-(3-methoxyphenyl)ethanone. The forward synthesis would then involve the reduction of the carbonyl group. This is a very common and practical strategy as the α-amino ketone can be readily prepared.

Combined C-N and C1-O Disconnection: This powerful strategy disconnects the molecule directly back to a simple ketone, 3'-methoxyacetophenone. This implies a forward synthesis where both the amino group and the alcohol functionality are installed in a sequential or concerted manner. This retrosynthetic path points towards methods like the formation of an α-haloketone intermediate followed by amination and subsequent reduction, which is one of the most widely employed industrial routes.

These retrosynthetic pathways form the foundation for the various classical and modern synthetic routes discussed in the following sections.

Classical and Modern Synthetic Routes

Building upon the retrosynthetic strategies, several distinct routes have been established for the synthesis of this compound.

Approaches Involving Carbonyl Reduction

A prevalent and reliable method for synthesizing this compound involves the reduction of an α-amino ketone intermediate. This multi-step process typically begins with a readily available starting material.

The general sequence is as follows:

α-Halogenation: The synthesis starts with 3'-methoxyacetophenone, which undergoes α-bromination, typically using bromine in a suitable solvent like methanol or acetic acid, to yield 2-bromo-1-(3-methoxyphenyl)ethanone.

Amination: The resulting α-bromoketone is then subjected to nucleophilic substitution with methylamine. This reaction furnishes the key intermediate, 2-(methylamino)-1-(3-methoxyphenyl)ethanone, often isolated as its hydrochloride salt to improve stability and handling.

Carbonyl Reduction: The final step is the reduction of the ketone functionality to the desired secondary alcohol. This transformation is commonly achieved using metal hydride reducing agents. Sodium borohydride (NaBH₄) is frequently used due to its selectivity, operational simplicity, and milder nature compared to stronger agents like lithium aluminum hydride (LiAlH₄) libretexts.org. The choice of reducing agent can influence the reaction conditions and workup procedures.

The table below summarizes typical reducing agents used for this transformation.

| Reducing Agent | Typical Solvent(s) | Temperature (°C) | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | 0 to 25 | High selectivity for ketones, tolerant of many functional groups, easy workup. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 to 35 | Very powerful, less selective, requires anhydrous conditions and careful workup. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | 25 to 50 | Uses catalysts like Pd/C, PtO₂; can be chemo- and stereoselective. |

Direct Amination and Reductive Amination Procedures

Reductive amination is a highly efficient method for forming C-N bonds and is widely used in pharmaceutical synthesis due to its operational simplicity and the stability of the amine products. researchgate.netwikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A related strategy involves the ring-opening of 3-methoxystyrene oxide with methylamine. While not a reductive amination in the classical sense (carbonyl + amine + reducing agent), it is a direct amination of an epoxide precursor, achieving the same backbone construction. This reaction's regioselectivity is crucial, as the nucleophilic attack of methylamine can potentially occur at either carbon of the epoxide ring. Typically, the attack occurs at the less sterically hindered terminal carbon, yielding the desired 1-phenyl-2-aminoethanol scaffold.

Multistep Reaction Sequences for Backbone Construction

Detailed Reaction Sequence:

Step 1: Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethanone. 3'-Methoxyacetophenone is treated with a brominating agent. For example, using copper(II) bromide provides a solid reagent that is easier to handle than elemental bromine.

Step 2: Synthesis of 2-(Methylamino)-1-(3-methoxyphenyl)ethanone Hydrochloride. The crude α-bromoketone is dissolved in a solvent like tetrahydrofuran (THF) and treated with an excess of aqueous methylamine solution. The reaction is typically stirred at room temperature. After the reaction is complete, the product is often protonated with hydrochloric acid (HCl) and isolated as the stable hydrochloride salt.

Step 3: Reduction to this compound. The α-amino ketone hydrochloride is dissolved in a protic solvent, usually methanol, and cooled in an ice bath. Sodium borohydride is then added portion-wise. The progress of the reduction is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted.

This sequence is highly adaptable and forms the basis for large-scale production and for the synthesis of various analogs.

Asymmetric and Enantioselective Synthesis of this compound

Since the C1 carbon of this compound is a stereocenter, the molecule exists as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer is of paramount importance, as different enantiomers can have distinct biological activities.

Chiral Catalysis in the Synthesis of Optically Active Amino Alcohols

The most elegant and efficient method for producing enantiomerically pure β-amino alcohols is through the asymmetric reduction of the corresponding prochiral α-amino ketone. This is typically achieved using a small amount of a chiral catalyst.

Asymmetric Transfer Hydrogenation (ATH): This technique has emerged as a powerful tool in modern organic synthesis. It involves the transfer of hydrogen from a donor molecule (like formic acid or isopropanol) to the substrate, mediated by a chiral transition metal catalyst. Ruthenium(II) complexes containing chiral diamine or amino alcohol ligands are particularly effective for the reduction of ketones.

A recently developed protocol describes the highly enantioselective ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines to furnish chiral 1,2-amino alcohols. acs.orgnih.gov This method can be directly applied to the synthesis of optically active this compound from its α-amino ketone precursor. The reaction typically uses a formic acid/triethylamine (FA/TEA) mixture as the hydrogen source and achieves excellent enantioselectivities (>99% ee) and high isolated yields. nih.gov

The table below presents representative data for the asymmetric reduction of α-amino ketones using chiral catalysts, illustrating the high efficiency of these systems.

| Catalyst System | Substrate | H₂ Source | Yield (%) | Enantiomeric Excess (ee %) |

| Ru(II)-(S,S)-TsDPEN | 2-(Methylamino)-1-(aryl)ethanone | HCOOH/NEt₃ | 94 | >99.9 |

| (R)-CBS Catalyst | 2-(Methylamino)-1-(aryl)ethanone | BH₃·SMe₂ | 90 | 97 |

| Ketoreductase (KRED) | 2-(Methylamino)-1-(aryl)ethanone | Isopropanol | >95 | >99.5 |

(Data are representative for the reduction of analogous α-amino ketones to illustrate typical performance.)

These catalytic methods offer significant advantages over classical resolution by providing direct access to the desired enantiomer in high purity and yield, thus representing a more atom-economical and efficient synthetic strategy.

Stereochemical Control and Diastereoselective Methods

The synthesis of specific stereoisomers of this compound is crucial for its application in stereospecific synthesis. Diastereoselective methods are paramount in achieving this control, often involving either substrate-controlled or reagent-controlled strategies.

One common approach involves the diastereoselective reduction of the corresponding α-amino ketone, 2-(methylamino)-1-(3-methoxyphenyl)ethanone. The inherent chirality of the α-amino group can influence the facial selectivity of the ketone reduction. The choice of reducing agent plays a critical role in the level of diastereoselectivity. Bulky reducing agents, for instance, may exhibit higher stereochemical preference due to steric hindrance, favoring the formation of one diastereomer over the other.

Another powerful technique is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of a precursor molecule. Subsequent reactions, such as the reduction of a carbonyl group, would then proceed with a high degree of diastereoselectivity, dictated by the stereochemistry of the auxiliary. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched target compound. While specific examples for this exact molecule are not extensively detailed in publicly available literature, the principles of using auxiliaries like pseudoephedrine or Evans oxazolidinones are well-established for the synthesis of chiral amino alcohols. wikipedia.orgsigmaaldrich.com

Asymmetric transfer hydrogenation of N-methyl-α-amino ketones represents a further strategy. This method employs a chiral catalyst to transfer hydrogen from a hydrogen donor (e.g., isopropanol) to the ketone, leading to the formation of the chiral amino alcohol with high enantioselectivity. Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been shown to be highly efficient for producing chiral vicinal amino alcohols with high yields and enantioselectivities. nih.govacs.org

| Method | Description | Key Factors |

| Diastereoselective Reduction | Reduction of 2-(methylamino)-1-(3-methoxyphenyl)ethanone where the existing chiral center directs the stereochemical outcome. | Choice of reducing agent, reaction temperature, solvent. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to control the stereochemistry of subsequent reactions. | Selection of the chiral auxiliary, conditions for attachment and cleavage. |

| Asymmetric Transfer Hydrogenation | Catalytic transfer of hydrogen from a donor to the ketone using a chiral catalyst. | Catalyst structure, hydrogen donor, reaction conditions. |

Enzymatic and Biocatalytic Approaches for Stereospecific Synthesis

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing stereochemically pure compounds. Lipases and transaminases are two classes of enzymes that have shown significant potential in the synthesis of chiral amino alcohols.

Lipase-catalyzed kinetic resolution is a widely used technique. In this process, a racemic mixture of this compound or a suitable precursor is treated with a lipase in the presence of an acyl donor. The enzyme selectively acylates one enantiomer at a faster rate, allowing for the separation of the acylated and unreacted enantiomers. This method can provide both enantiomers in high enantiomeric excess.

Transaminases (TAs) , also known as aminotransferases, can be employed for the asymmetric synthesis of chiral amines from prochiral ketones. In the context of synthesizing the target molecule, a transaminase could be used to catalyze the transfer of an amino group from an amine donor to the ketone precursor, 2-oxo-1-(3-methoxyphenyl)ethanol, followed by N-methylation. Alternatively, a transaminase could be used in a kinetic resolution process on the racemic amino alcohol.

Chemoenzymatic synthesis combines chemical and enzymatic steps to create an efficient synthetic route. For instance, a chemical synthesis could be used to produce the racemic amino alcohol, followed by an enzymatic resolution to obtain the desired stereoisomer. This approach leverages the strengths of both traditional organic synthesis and biocatalysis. mdpi.combeilstein-journals.orgfrontiersin.org

| Enzymatic Method | Description | Advantages |

| Lipase-Catalyzed Kinetic Resolution | Selective acylation of one enantiomer of the racemic amino alcohol. | High enantioselectivity, mild reaction conditions. |

| Transaminase-Mediated Synthesis | Asymmetric synthesis from a prochiral ketone or kinetic resolution of the racemic amine. | High stereoselectivity, environmentally friendly. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps to achieve the target molecule. | Efficient and versatile routes to chiral compounds. |

Synthesis of Structural Analogues and Derivatives for Research

The synthesis of structural analogues and derivatives of this compound is essential for structure-activity relationship (SAR) studies in medicinal chemistry and for developing new research tools. Modifications can be targeted at the aromatic ring, the amino group, or the hydroxyl group.

Modifications to the Aromatic Ring System

The methoxy (B1213986) group on the aromatic ring is a key feature that can be readily modified. Demethylation to the corresponding phenol opens up a plethora of derivatization possibilities, including etherification with various alkyl or aryl groups. The aromatic ring itself can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce new functional groups. The position of these new substituents will be directed by the existing methoxy and alkylaminoethanol groups. For instance, nitration would likely occur at positions ortho and para to the activating methoxy group.

Functional Group Interconversions at the Amino and Hydroxyl Moieties

The secondary amine and the secondary alcohol functionalities are prime sites for modification. The amino group can be N-alkylated with different alkyl halides to generate tertiary amines or acylated to form amides. The hydroxyl group can be O-alkylated to form ethers or esterified to produce esters. These functional group interconversions can significantly alter the physicochemical properties of the molecule, such as its polarity, basicity, and hydrogen bonding capacity.

Purity and Yield Optimization in Synthetic Processes

Achieving high purity and yield is a critical aspect of any synthetic process, particularly for applications in research and development. For the synthesis of this compound, several strategies can be employed to optimize these parameters.

Reaction Condition Optimization: A systematic study of reaction parameters such as temperature, reaction time, solvent, and catalyst loading can significantly impact the yield and purity of the product. For instance, in the reduction of the α-amino ketone, lower temperatures often lead to higher diastereoselectivity, which in turn simplifies purification.

Purification Techniques: The choice of purification method is crucial for obtaining the compound in high purity.

Crystallization: If the product is a solid, crystallization is often the most effective method for purification. The selection of an appropriate solvent system is key to achieving high purity and recovery.

Column Chromatography: For non-crystalline products or for separating closely related impurities, column chromatography using silica (B1680970) gel or other stationary phases is a powerful technique. The choice of eluent system needs to be optimized to achieve good separation.

Distillation: If the compound is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

Process Control and Monitoring: In-process controls, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), can be used to monitor the progress of the reaction and identify the formation of byproducts. This allows for timely adjustments to the reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.

By carefully considering these factors, the synthesis of this compound can be optimized to provide the desired product in high yield and purity, suitable for its intended research applications.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of an organic molecule. However, specific, experimentally-derived NMR data for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol is not available in published research. While theoretical or "predicted" spectra are available from some commercial databases, these are computational estimates and not a substitute for empirical data. guidechem.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR spectrum is critical for identifying the chemical environment of each proton in the molecule. For this compound, this would involve assigning specific signals to the protons on the aromatic ring, the methoxy (B1213986) group, the methylamino group, and the ethanol (B145695) backbone. The chemical shifts, splitting patterns (multiplicity), and coupling constants would confirm the connectivity of these groups. Without experimental data, a definitive analysis and data table cannot be constructed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. Analysis for this compound would distinguish the aromatic carbons, the methoxy carbon, the methyl carbon of the amino group, and the two carbons of the ethanol chain. The absence of published experimental spectra prevents the creation of a precise data table with observed chemical shifts.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning proton and carbon signals and mapping the complete bonding network of a molecule. sc.edu These techniques would definitively link protons to their directly attached carbons (HSQC) and reveal longer-range couplings between protons and carbons (HMBC), confirming the substitution pattern on the phenyl ring and the structure of the side chain. Research detailing the application of these 2D techniques to this compound could not be located.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight of a compound and to study its fragmentation patterns, which can provide valuable structural clues.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound, the expected monoisotopic mass is 181.1103 g/mol for the molecular formula C₁₀H₁₅NO₂. guidechem.com An experimental HRMS measurement would serve to confirm this formula, a critical step in the identification of the compound. However, specific published HRMS data could not be found.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern is often characteristic of a particular molecular structure. For an amine-containing compound like this compound, a common and dominant fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would be expected to produce a significant fragment ion. However, without experimental MS/MS data, a detailed elucidation of the specific fragmentation pathways for this compound is purely speculative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the secondary amine, the methoxy group, and the aromatic ring.

The presence of the hydroxyl (-OH) and secondary amine (-NH) groups results in distinct, broad absorption bands in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. The O-H stretching vibration usually appears as a broad peak, while the N-H stretch is generally sharper. masterorganicchemistry.com Carbon-hydrogen (C-H) stretching vibrations are also prominent. Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, whereas aliphatic C-H stretches from the ethyl and methyl groups are found just below 3000 cm⁻¹.

The ether linkage (Ar-O-CH₃) of the methoxy group gives rise to a strong C-O stretching band, typically in the 1260-1000 cm⁻¹ region. Additionally, the C-O stretch from the secondary alcohol will be observed in a similar region, often around 1050-1150 cm⁻¹. The benzene (B151609) ring produces characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ range. youtube.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretch | 3500 - 3200 | Strong, Broad |

| Secondary Amine (N-H) | Stretch | 3500 - 3300 | Medium, Sharper |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Methoxy C-O | Stretch (Asymmetric) | ~1250 | Strong |

| Alcohol C-O | Stretch | ~1100 | Strong |

Note: The exact positions of IR peaks can be influenced by the sample state (e.g., liquid film, solid, or solution) and intermolecular interactions like hydrogen bonding.

Chiroptical Spectroscopy for Enantiomeric Purity Determination

As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Chiroptical techniques are essential for distinguishing between these stereoisomers and determining the enantiomeric purity of a sample.

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This property is intrinsic to each enantiomer, with the (R) and (S) forms rotating light in equal but opposite directions. The specific rotation, [α], is a standardized value calculated from the observed rotation, concentration, and path length.

The enantiomeric excess (ee) of a non-racemic sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer. While the specific rotation for the enantiomers of this compound is not widely published, data for structurally related compounds provide a reference. For instance, the related precursor (S)-1-(3-methoxyphenyl)ethan-1-ol has a reported specific rotation of [α]D²⁵ = -30.4° (c = 1.00 in CHCl₃). rsc.org Another related compound, (S)-1-(3-methoxyphenyl)-ethylamine, has a reported value of [α]D²⁰ = -26.0° (c = 1.0 in CHCl₃) for a sample with 91% ee. scielo.br These values highlight that the magnitude and sign of rotation are specific to the molecule's absolute configuration and the conditions of measurement.

Table 2: Example of Specific Rotation Data for Related Chiral Compounds

| Compound | Enantiomer | Specific Rotation [α] | Concentration (c) | Solvent | Enantiomeric Excess (ee) |

| 1-(3-methoxyphenyl)ethan-1-ol rsc.org | S | -30.4° (at 25°C) | 1.00 g/100 mL | Chloroform | 98.7% |

| 1-(3-methoxyphenyl)-ethylamine scielo.br | S | -26.0° (at 20°C) | 1.0 g/100 mL | Chloroform | 91% |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is a highly sensitive technique for studying chiral compounds and can provide detailed information about a molecule's three-dimensional structure and absolute configuration. A CD spectrum, which plots differential absorption (Δε) against wavelength, provides a unique fingerprint for each enantiomer.

While CD spectroscopy is a powerful tool for stereochemical analysis, specific CD spectral data for the enantiomers of this compound are not readily found in the surveyed literature. If such data were available, the Cotton effects (the characteristic peaks in a CD spectrum) arising from the electronic transitions of the methoxy-substituted benzene chromophore could be used to assign the absolute configuration of the enantiomers by comparing experimental spectra to theoretical calculations or established empirical rules for similar structures.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for both separating the enantiomers of this compound and assessing the chemical purity of the substance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes.

HPLC, particularly using a chiral stationary phase (CSP), is the premier method for separating enantiomers and simultaneously determining both chemical purity and enantiomeric excess. rsc.org The separation is based on the differential, transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase.

For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective. rsc.org A typical method would involve a normal-phase mobile system, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), with a UV detector set to a wavelength where the benzene ring absorbs strongly (e.g., 214 nm or 254 nm). rsc.org The retention times for the (R) and (S) enantiomers will differ, allowing for their quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 3: Representative HPLC Conditions for Chiral Separation

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Phenomenex Lux Cellulose-4, Daicel Chiralpak AD-H) rsc.org |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 95:5 v/v) rsc.org |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 214 nm or 254 nm rsc.org |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) can also be used for enantiomeric separation, typically on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., β-DEXTM120). rsc.org Due to the low volatility and polar nature of the hydroxyl and amine functional groups in this compound, direct analysis can be challenging.

Therefore, chemical derivatization is often employed to increase the compound's volatility and improve its chromatographic behavior. jfda-online.com The hydroxyl and amine groups can be converted to less polar derivatives, for example, through silylation (to form trimethylsilyl (B98337) ethers/amines) or acylation (to form trifluoroacetyl amides). jfda-online.comresearchgate.net These derivatives are more volatile and less prone to peak tailing, leading to better resolution and sensitivity. The derivatized sample is then analyzed on a chiral GC column to separate and quantify the enantiomers.

Table 4: Potential Gas Chromatography (GC) Method Parameters

| Parameter | Description |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic anhydride (B1165640) (TFAA) |

| Column | Chiral Capillary Column (e.g., β-DEXTM120 fused silica) rsc.org |

| Carrier Gas | Hydrogen or Helium rsc.org |

| Injector Temperature | ~250 °C rsc.org |

| Column Temperature | Isothermal (e.g., 120-140 °C) or programmed temperature ramp rsc.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | ~250 °C rsc.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Stereochemical Impact on Molecular Interactions and Biological Recognition

The presence of a chiral center at the carbon atom bearing the hydroxyl group means that 1-(3-Methoxyphenyl)-2-(methylamino)ethanol exists as two non-superimposable mirror images, or enantiomers. This stereochemistry is a critical determinant of its interaction with other chiral molecules, such as biological receptors.

The three-dimensional orientation of the hydroxyl and methylamino groups relative to the phenyl ring differs between the (R)- and (S)-enantiomers. This spatial arrangement profoundly affects how the molecule fits into the binding pocket of a receptor or enzyme. It is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in biological activity, with one enantiomer often being significantly more potent or selective than the other.

For instance, studies on the parent compound phenylethanolamine have shown that its enantiomers exhibit different substrate specificities for the enzyme phenylethanolamine N-methyltransferase (PNMT). Specifically, the R-(−)-enantiomer is a better substrate for PNMT than the S-(+)-enantiomer. wikipedia.org This enzymatic preference highlights how biological systems can distinguish between subtle stereochemical differences. Similarly, research on other molecules has demonstrated a marked preference for a specific stereochemistry in receptor binding. For example, studies on certain estrogen receptor probes showed that the Z-isomer had a binding affinity 3-4 times greater than the E-isomer. nih.gov This principle of stereoselectivity is fundamental in medicinal chemistry, where the desired therapeutic effect often resides in a single enantiomer. nih.gov

Table 1: Illustrative Comparison of Enantiomeric Activity for Phenylethanolamine This table, based on related compounds, illustrates the concept of differential activity between enantiomers.

| Enantiomer Configuration | Relative Substrate Activity with PNMT |

| R-(-)-Phenylethanolamine | Higher |

| S-(+)-Phenylethanolamine | Lower |

| Racemic (R,S)-Phenylethanolamine | Intermediate |

| Note: This data is for the related compound Phenylethanolamine and serves to illustrate the principle of stereospecificity. wikipedia.org |

Role of the 3-Methoxyphenyl (B12655295) Substituent

The methoxy (B1213986) group (-OCH₃) at the meta-position (position 3) of the phenyl ring is a key modulator of the molecule's electronic and steric properties.

The position of the methoxy group on the phenyl ring dictates its electronic influence. According to the Hammett equation, a methoxy substituent at the meta position acts as an electron-withdrawing group due to its inductive effect. wikipedia.org This is in contrast to its behavior at the para position, where it functions as an electron-donating group due to resonance. The electron-withdrawing nature of the meta-methoxy group can influence the reactivity of the aromatic ring and the properties of the side chain.

From a steric perspective, the methoxy group adds bulk to the phenyl ring. While not exceptionally large, this group can influence the molecule's preferred conformation and its ability to fit into a constrained binding site. uba.ar The interplay between electronic and steric effects is crucial; for example, in the synthesis of related compounds, both electronic and steric factors of precursors were found to affect reaction yields. acs.org The presence of the methoxy group is a common feature in many natural products and pharmacologically active molecules, where it is often installed via enzymatic O-methylation. wikipedia.org

Table 2: Hammett Constant for the Methoxy Group The Hammett constant (σ) quantifies the electronic effect of a substituent on a benzene (B151609) ring. A positive value indicates an electron-withdrawing effect.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Methoxy (-OCH₃) | meta | +0.12 | Electron-withdrawing |

| Methoxy (-OCH₃) | para | -0.27 | Electron-donating |

| Source: Based on principles from the Hammett equation. wikipedia.org |

Significance of the Methylamino and Hydroxyl Groups

The ethanolamine (B43304) side chain, containing both a secondary amine (methylamino) and a hydroxyl group, is pivotal to the molecule's functionality, particularly its ability to form non-covalent interactions.

Both the hydroxyl (-OH) and the methylamino (-NHCH₃) groups are capable of participating in hydrogen bonding, one of the most important non-covalent interactions in molecular recognition. researchgate.net The hydroxyl group can act as a hydrogen bond donor (via its hydrogen) and an acceptor (via its oxygen lone pairs). The secondary amine can also act as both a hydrogen bond donor (via its hydrogen) and an acceptor (via its nitrogen lone pair). researchgate.netnih.gov

In aqueous environments, the formation of intermolecular hydrogen bonds with water or with a biological target, such as the OH···O and OH···N bonds, is typically more favorable than intramolecular bonds. researchgate.net The ability to form these bonds is critical for anchoring the molecule within a receptor's binding site. Furthermore, the protonation state of the amine is crucial. In physiological conditions (pH ~7.4), the basic amino group is likely to be protonated, forming a positively charged ammonium (B1175870) cation (-NH₂CH₃⁺). This cationic center is often essential for forming strong ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a receptor or enzyme active site. auburn.edu

Table 3: Hydrogen Bonding Profile of this compound

| Functional Group | Hydrogen Bond Donor Sites | Hydrogen Bond Acceptor Sites |

| Hydroxyl (-OH) | 1 | 2 (Oxygen lone pairs) |

| Methylamino (-NHCH₃) | 1 | 1 (Nitrogen lone pair) |

| Methoxy (-OCH₃) | 0 | 2 (Oxygen lone pairs) |

| Source: Based on the general principles of hydrogen bonding for these functional groups. researchgate.netnih.govguidechem.com |

The amine group is the most common functional group found in drug molecules, largely due to its basicity. auburn.edu The methylamino group in the title compound is a secondary amine. Generally, secondary amines are more basic and more nucleophilic than primary amines. masterorganicchemistry.comvaia.com However, the basicity of the amine in this specific molecule is influenced by several factors. The presence of electron-withdrawing groups tends to decrease the base strength of an amine. auburn.edu As the 3-methoxy group is electron-withdrawing, it will slightly reduce the basicity of the nitrogen atom.

The amine's lone pair of electrons allows it to act as a nucleophile, capable of attacking electron-deficient centers. vaia.com The nucleophilicity of amines generally correlates with their basicity, with secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com However, this reactivity can be tempered by steric hindrance. Bulky groups near the nitrogen can impede its ability to attack an electrophile, thereby reducing its effective nucleophilicity. masterorganicchemistry.comresearchgate.net In this compound, the steric bulk is moderate, allowing it to retain significant nucleophilic character.

Table 4: General Comparison of Amine Properties

| Amine Type | General Basicity Trend (in H₂O) | General Nucleophilicity Trend |

| Primary (R-NH₂) | Less Basic | Less Nucleophilic |

| Secondary (R₂-NH) | More Basic | More Nucleophilic |

| Tertiary (R₃-N) | Less Basic than Secondary* | Less Nucleophilic (due to sterics) |

| Note: In aqueous solution, tertiary amines are often less basic than secondary amines due to solvation effects. vaia.com Nucleophilicity is also highly dependent on steric factors and solvent. masterorganicchemistry.com |

Conformational Analysis and Molecular Flexibility of the Ethanolamine Backbone

The relative orientation of the 3-methoxyphenyl ring and the amino group is determined by the torsion angle of the Cα-Cβ bond. Theoretical and experimental studies on related phenylethanolamines suggest that staggered conformations, which minimize steric hindrance, are energetically favored. This leads to two primary low-energy conformations: one where the phenyl ring and the amino group are anti (dihedral angle of ~180°) and another where they are gauche (dihedral angle of ~60°). The preferred conformation for binding to a specific biological target is often the one that presents the key pharmacophoric elements—the aromatic ring, the β-hydroxyl group, and the amino group—in an optimal spatial arrangement for interaction with the receptor's binding site.

The flexibility of the ethanolamine backbone is crucial for allowing the molecule to adapt its shape to fit into a binding pocket. ijpsr.com The presence of the β-hydroxyl group introduces a chiral center and the potential for intramolecular hydrogen bonding with the amino group, which can influence the conformational preference of the side chain and reduce its flexibility. The N-methyl group also contributes to the steric and electronic environment around the nitrogen atom, affecting its basicity and interaction with the receptor. Molecular modeling studies are essential tools for exploring the conformational landscape and identifying the low-energy conformers that are most likely to be biologically active. nih.gov

Comparative SAR Studies with Structurally Related Amino Alcohols and Phenethylamines

The pharmacological profile of this compound can be better understood by comparing its structure and activity with those of its analogues and related compounds. Such comparative studies are a cornerstone of medicinal chemistry, providing insights into the role of each structural feature.

The structure of this compound can be systematically modified to probe the SAR. Key modifications include altering the substitution pattern on the phenyl ring, changing the substituents on the nitrogen atom, and modifying the ethanolamine side chain.

Nitrogen Atom Substitution: The N-methyl group is also a key determinant of activity. In the context of adrenergic agonists, the size of the alkyl substituent on the nitrogen atom influences the selectivity between α- and β-adrenergic receptors. youtube.com Increasing the steric bulk of the N-substituent generally leads to a decrease in α-receptor activity and an increase in β-receptor activity. youtube.com Therefore, the N-methyl group in the subject compound likely confers a different activity profile than an unsubstituted amine (nor-analogue) or a larger N-alkyl substituted analogue (e.g., N-ethyl or N-isopropyl).

The table below illustrates a hypothetical comparative SAR based on established principles for related phenylethanolamines.

| Compound | Structural Variation | Predicted Impact on Adrenergic Activity (Relative to Parent) |

|---|---|---|

| This compound | Parent Compound | Baseline |

| 1-(2-Methoxyphenyl)-2-(methylamino)ethanol | Positional Isomer (ortho) | Likely reduced activity due to steric hindrance near the ethanolamine side chain. |

| 1-(4-Methoxyphenyl)-2-(methylamino)ethanol | Positional Isomer (para) | Potentially shifted selectivity towards β-adrenergic receptors, depending on receptor subtype. |

| 1-(3-Hydroxyphenyl)-2-(methylamino)ethanol (Phenylephrine) | Analogue (meta-OH) | Known α-adrenergic agonist activity. nih.gov |

| 1-(3-Methoxyphenyl)-2-(amino)ethanol | Analogue (N-demethylated) | Increased α-adrenergic selectivity and decreased β-adrenergic selectivity. |

| 1-(3-Methoxyphenyl)-2-(isopropylamino)ethanol | Analogue (N-isopropyl) | Increased β-adrenergic selectivity and decreased α-adrenergic selectivity. |

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. spirochem.com For this compound, the methoxy group is a candidate for bioisosteric replacement. Aryl ethers can sometimes be metabolic liabilities. nih.gov Potential bioisosteres for the methoxy group include:

Halogens (e.g., F, Cl): A fluorine atom, for example, is of a similar size to a hydroxyl group and can alter the electronic properties of the phenyl ring, potentially improving metabolic stability. chemrxiv.org

Small alkyl groups (e.g., methyl): This would increase lipophilicity.

Trifluoromethyl (-CF3) or Difluoromethyl (-CHF2): These groups can mimic the steric bulk of the methoxy group but have vastly different electronic properties, acting as strong electron-withdrawing groups.

Scaffold Hopping: This medicinal chemistry strategy aims to identify novel molecular cores (scaffolds) that can serve as a framework for the key pharmacophoric features of an existing active compound. nih.gov The goal is to discover new chemical entities with improved properties or to circumvent existing patents. For this compound, the phenylethanolamine scaffold is the core structure. A scaffold hopping approach could involve replacing this core with other structures that can maintain the essential spatial arrangement of an aromatic ring, a hydrogen bond donor/acceptor (from the hydroxyl group), and a basic nitrogen atom. Examples of potential new scaffolds could include aminoindanes, aminotetralins, or various heterocyclic structures that mimic the phenylethanolamine pharmacophore. nih.gov This approach relies on computational tools and a deep understanding of the target's binding site to design novel molecules that retain the desired biological activity. chemrxiv.org

Mechanistic Studies and Molecular Interactions in in Vitro and Non Human in Vivo Models

Investigation of Molecular Target Engagement and Modulatory Effects in Isolated Systems

To comprehend the pharmacological activity of a compound, it is essential to investigate its direct interactions with molecular targets such as receptors and enzymes. These studies are typically conducted in isolated, cell-free systems to eliminate confounding biological variables.

Receptor binding assays are a cornerstone in pharmacology for determining the affinity of a compound for a specific receptor. nih.govmerckmillipore.com These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. By introducing the test compound, in this case, 1-(3-Methoxyphenyl)-2-(methylamino)ethanol, its ability to displace the radiolabeled ligand is measured. This displacement provides a quantitative measure of the compound's binding affinity, often expressed as the inhibition constant (Ki). nih.gov

For a compound with a phenylethanolamine structure, potential targets for investigation in non-human tissue preparations could include various adrenergic and trace amine-associated receptors. frontiersin.org The assay would involve incubating the receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of this compound. The amount of bound radioactivity is then measured to determine the extent of displacement. merckmillipore.comlabome.com

Conceptual Receptor Binding Data

This table is illustrative and based on the principles of receptor binding assays for phenylethanolamine-type compounds. Specific experimental data for this compound is not publicly available.

| Receptor Target (Non-Human) | Radioligand | Ki (nM) (Conceptual) |

| Adrenergic Receptor Subtype A | [³H]-Prazosin | 150 |

| Adrenergic Receptor Subtype B | [³H]-Dihydroalprenolol | 450 |

| Trace Amine-Associated Receptor 1 | [³H]-p-Tyramine | 80 |

Enzyme Inhibition or Activation Studies in Cell-Free Systems

Potential enzyme targets for a compound of this structure could include those involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT). nih.gov The assay would typically involve incubating the enzyme with its substrate in the presence and absence of this compound. The rate of product formation is then measured to determine the extent of inhibition or activation.

Cellular and Subcellular Level Interactions in Research Models

Moving from isolated molecular targets to a more complex biological system, the interactions of this compound can be studied at the cellular and subcellular level in various research models. This can provide insights into its effects on cellular processes such as signal transduction, cell proliferation, and apoptosis. nih.gov

For instance, cultured cell lines expressing specific receptors could be used to investigate the downstream effects of receptor binding. Changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium levels, could be monitored following exposure to the compound. Furthermore, studies on subcellular fractions, such as isolated mitochondria, could reveal effects on cellular respiration or the generation of reactive oxygen species.

Enzymatic Transformations and Biotransformation Pathways (non-human, academic focus)

The biotransformation of a xenobiotic is a critical determinant of its duration of action and potential for bioactivation or detoxification. The metabolic fate of this compound can be investigated using in vitro systems such as liver microsomes or hepatocytes from research organisms, as well as with purified enzymes. admescope.com

Oxidoreductases, particularly the cytochrome P450 (CYP) superfamily of enzymes, play a central role in the metabolism of a vast array of compounds. nih.gov For a molecule like this compound, several metabolic pathways mediated by oxidoreductases are conceivable.

The presence of a methoxy (B1213986) group on the phenyl ring suggests that O-demethylation is a likely metabolic step, a reaction often catalyzed by CYP enzymes such as CYP2D6 and CYP2C19 in human studies, with analogous enzymes present in animal models. nih.gov This would result in the formation of a hydroxylated metabolite. Additionally, the ethanolamine (B43304) side chain can undergo oxidation. The secondary amine could be a substrate for monoamine oxidase (MAO), leading to deamination. nih.gov The secondary alcohol group could potentially be oxidized by alcohol dehydrogenases.

Potential Oxidative Metabolic Pathways

This table is illustrative and based on known metabolic reactions for structurally related compounds. Specific experimental data for this compound is not publicly available.

| Metabolic Reaction | Potential Enzyme Family | Resulting Metabolite (Conceptual) |

| O-Demethylation | Cytochrome P450 (e.g., CYP2D6, CYP2C19 orthologs) | 1-(3-Hydroxyphenyl)-2-(methylamino)ethanol |

| N-Demethylation | Cytochrome P450 | 1-(3-Methoxyphenyl)-2-aminoethanol |

| Oxidative Deamination | Monoamine Oxidase (MAO) | 1-(3-Methoxyphenyl)-1-hydroxy-2-ethanone |

| Hydroxylation of Phenyl Ring | Cytochrome P450 | 1-(3-Methoxy-X-hydroxyphenyl)-2-(methylamino)ethanol |

Conjugation Reactions (e.g., Glucuronidation) in Research Organisms or in vitro

Conjugation reactions represent a major pathway for the detoxification and elimination of xenobiotics. Glucuronidation, the attachment of a glucuronic acid moiety, significantly increases the water solubility of a compound, facilitating its excretion. wikipedia.orgnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). rsc.org

The hydroxyl group on the ethanolamine side chain of this compound is a potential site for glucuronidation. rsc.org Furthermore, if O-demethylation occurs, the resulting phenolic hydroxyl group would also be a prime candidate for conjugation with glucuronic acid. In vitro studies using liver microsomes or recombinant UGT enzymes from various species can be employed to investigate the potential for glucuronide conjugate formation. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that arise from its electronic structure. Methods like Density Functional Theory (DFT) are commonly employed to model these characteristics with high accuracy.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is correlated with the molecule's nucleophilicity or basicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating sites susceptible to nucleophilic attack. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For 1-(3-Methoxyphenyl)-2-(methylamino)ethanol, the HOMO is expected to be localized primarily on the electron-rich heteroatoms—the oxygen of the hydroxyl group and the nitrogen of the methylamino group. These sites represent the most probable centers for interaction with electrophiles. The LUMO is likely distributed across the aromatic methoxyphenyl ring system. A theoretical calculation would provide precise energy values and spatial distributions for these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Analysis

| Parameter | Hypothetical Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -9.10 | Indicates electron-donating capability (nucleophilicity), likely localized on O and N atoms. |

| LUMO Energy | -0.55 | Indicates electron-accepting capability (electrophilicity), likely localized on the aromatic ring. |

| HOMO-LUMO Gap (ΔE) | 8.55 | A large gap suggests high kinetic stability and lower reactivity. taylorandfrancis.com |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. libretexts.org It is an invaluable tool for predicting how molecules will interact with each other, particularly in non-covalent bonding scenarios. researchgate.netnih.gov The MEP map is colored to denote different electrostatic potential values: regions of negative potential (electron-rich), typically colored red, are characteristic of nucleophilic sites, while regions of positive potential (electron-poor), colored blue, indicate electrophilic sites. wolfram.com

In a calculated MEP map for this compound, the most intense negative potential (red/yellow) would be concentrated around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. These regions are prime targets for hydrogen bond donors. A distinct region of positive potential (blue) would be found on the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site. The aromatic ring would exhibit a moderately negative potential due to its π-electron cloud.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is crucial for forming hypotheses about a compound's potential biological targets and its binding mode. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-receptor complex over time, providing insights into the flexibility of the system and the persistence of key intermolecular interactions. researchgate.netmdpi.com

For this compound, a docking study would involve placing the molecule into the binding site of a target protein. The simulation would then identify the most stable binding pose, which is determined by a scoring function that estimates the binding affinity. Key interactions would likely include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the secondary amine can act as a hydrogen bond acceptor.

π-π Stacking or π-Cation Interactions: The methoxyphenyl ring can engage in stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor's binding pocket.

Hydrophobic Interactions: The methyl group and the phenyl ring can form favorable hydrophobic contacts.

MD simulations would further refine this static picture, showing how the ligand and receptor adapt to each other and confirming the stability of the predicted interactions. researchgate.net

Table 2: Potential Intermolecular Interactions for this compound in a Receptor Binding Site

| Molecular Group | Potential Interaction Type | Potential Receptor Residue Partner |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln |

| Methylamino (-NHCH₃) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, His |

| Methoxyphenyl Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val |

Prediction of Physico-Chemical Parameters and Conformational Preferences

Computational methods can reliably predict key physico-chemical properties that are essential for understanding a compound's behavior. These descriptors are often used as a preliminary screen in drug discovery processes. escholarship.org For this compound, several properties have been computationally predicted. guidechem.com

Furthermore, understanding the molecule's conformational preferences is critical, as its three-dimensional shape dictates its ability to fit into a receptor's binding site. The molecule possesses several rotatable bonds, leading to a landscape of possible conformations (conformers). Conformational analysis, through methods like systematic search or molecular dynamics, can identify the low-energy, stable conformers that are most likely to exist under physiological conditions. nih.gov For this compound, key rotations would occur around the C-C, C-O, and C-N bonds of the ethanolamine (B43304) side chain.

Table 3: Computed Physico-Chemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO₂ | guidechem.comscbt.com |

| Molecular Weight | 181.23 g/mol | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Rotatable Bond Count | 4 | guidechem.com |

| Topological Polar Surface Area | 41.5 Ų | guidechem.com |

| Complexity | 141 | guidechem.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. To develop a QSAR model involving this compound, a dataset of structurally analogous compounds with experimentally measured activities against a specific biological target would be required.

The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound in the series. Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed activity. Once validated, this model could be used to predict the activity of new, untested compounds, including derivatives of this compound, thereby guiding the design of more potent molecules.

In Silico Screening and Virtual Library Design

In silico screening involves the use of computational methods to search large databases or "virtual libraries" of compounds to identify those that are most likely to bind to a drug target. This compound could be utilized in this context in two primary ways:

As a Scaffold for Library Design: Its chemical structure can serve as a starting point or scaffold. A virtual library could be designed by computationally adding a variety of different chemical groups (R-groups) at various positions on the scaffold, creating thousands of virtual derivatives. This library could then be screened against a target of interest.

As a Member of a Screening Library: The compound itself can be included in a large virtual library that is screened against a panel of biological targets. This is often done using high-throughput molecular docking, where each compound in the library is docked to the target receptor, and the top-scoring "hits" are selected for further investigation.

These in silico approaches accelerate the early stages of drug discovery by prioritizing which compounds to synthesize and test in the laboratory, saving considerable time and resources.

Advanced Analytical Method Development for Research Applications

Chromatographic Method Development for Complex Research Matrices

Chromatography is a cornerstone for the separation and analysis of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol from intricate sample types encountered in research, such as plasma, urine, or tissue homogenates from animal studies. The development of reliable chromatographic methods is the first step toward obtaining meaningful data.

For research involving in vitro assays or animal models, it is critical to validate any quantitative method to ensure its reliability, reproducibility, and accuracy. researchgate.net A typical validation process for an LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for this compound in a biological matrix like rat plasma would assess several key parameters. researchgate.netresearchgate.net

Validation parameters include linearity, which establishes a proportional relationship between concentration and instrument response over a defined range. Accuracy, precision (both intra-day and inter-day), selectivity, and sensitivity, including the limit of detection (LOD) and limit of quantification (LOQ), are also rigorously evaluated. researchgate.net The stability of the analyte in the matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability) is also determined to ensure sample integrity.

Table 1: Illustrative Validation Parameters for Quantification in Plasma

| Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (r²) | > 0.99 | 0.998 |

| Calibration Range | N/A | 1 - 1000 ng/mL |

| Intra-day Precision (%CV) | < 15% | 4.5% - 8.2% |

| Inter-day Precision (%CV) | < 15% | 6.8% - 11.5% |

| Accuracy (% Recovery) | 85% - 115% | 92.7% - 108.1% |

| Limit of Quantification (LOQ) | N/A | 1 ng/mL |

| Limit of Detection (LOD) | N/A | 0.3 ng/mL |

This table presents hypothetical data to illustrate typical results for a validated bioanalytical method.

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. Since enantiomers can exhibit different biological activities, it is crucial to develop analytical methods capable of separating and quantifying them individually. vt.edu High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach for this purpose. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including those with structures similar to this compound. vt.eduabo.fi The separation mechanism relies on the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times on the column. wvu.edu Method development involves optimizing the mobile phase composition (e.g., the ratio of hexane (B92381) to an alcohol modifier like isopropanol) and temperature to achieve baseline resolution of the enantiomeric peaks. vt.edu

Table 2: Example HPLC Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 274 nm |

This table outlines typical starting conditions for developing a chiral HPLC method for a phenylalkanolamine compound.

Hyphenated Techniques for Identification and Quantification of Metabolites

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for studying how this compound is processed in biological systems.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying and quantifying metabolites in biological samples from research models such as rat hepatocytes or urine from dosed animals. researchgate.netnih.gov These techniques provide the sensitivity and specificity needed to detect low-concentration metabolites in complex matrices. nih.gov

In a typical study, samples are analyzed and the mass spectrometer screens for potential metabolites based on predicted biotransformations. For this compound, likely metabolic pathways include O-demethylation of the methoxy (B1213986) group to form a phenol, N-demethylation of the methylamino group, and subsequent phase II conjugation reactions like glucuronidation. researchgate.net GC-MS analysis often requires derivatization of the analytes to increase their volatility and thermal stability. nih.gov

Table 3: Potential Phase I Metabolites and Expected Mass Shifts

| Parent Compound | Metabolic Reaction | Potential Metabolite | Change in m/z |

|---|---|---|---|

| This compound | O-Demethylation | 3-(1-Hydroxy-2-(methylamino)ethyl)phenol | -14 Da (CH₂) |

| This compound | N-Demethylation | 2-Amino-1-(3-methoxyphenyl)ethanol | -14 Da (CH₂) |

This table shows hypothetical primary metabolites based on common metabolic pathways for similar structures.

Electrochemical Detection and Voltammetric Studies for Redox Characterization

Electrochemical methods, such as cyclic voltammetry, can be used to investigate the reduction-oxidation (redox) properties of this compound. academie-sciences.fr Such studies provide insight into the molecule's electronic characteristics and potential for undergoing electrochemical reactions. The presence of the methoxyphenyl group influences the electron density of the molecule and can affect its oxidation potential. academie-sciences.fr By applying a variable potential to an electrode immersed in a solution of the compound, researchers can determine the potentials at which it is oxidized or reduced, which can be useful for developing selective electrochemical sensors or understanding its potential involvement in redox processes in biological systems.

Solid-Phase Extraction and Sample Preparation Techniques for Research Samples

Effective sample preparation is essential to remove interferences from biological matrices and concentrate the target analyte before instrumental analysis. nih.gov Solid-Phase Extraction (SPE) is a widely used technique for the cleanup of research samples containing this compound. nih.gov

Given the compound's basic amine group and lipophilic character, a mixed-mode SPE sorbent combining cation-exchange and reversed-phase retention mechanisms is often effective. The protocol involves conditioning the SPE cartridge, loading the sample (often at a specific pH to ensure the analyte is charged), washing away interferences with various solvents, and finally eluting the purified analyte with a solvent mixture designed to disrupt both retention interactions. nih.govunitedchem.com

Table 4: General Solid-Phase Extraction Protocol

| Step | Procedure | Purpose |

|---|---|---|

| 1. Conditioning | Rinse cartridge with Methanol, followed by Water/Buffer. | To activate the sorbent and ensure reproducible retention. |

| 2. Sample Loading | Apply the pre-treated sample (e.g., acidified urine) to the cartridge. | To retain the analyte on the sorbent. |

| 3. Washing | Rinse with an aqueous buffer, followed by a weak organic solvent. | To remove salts, polar and non-polar interferences. |

| 4. Elution | Elute with a basic organic solvent (e.g., 5% Ammonium (B1175870) Hydroxide in Methanol). | To disrupt sorbent-analyte interactions and collect the purified compound. |

This table provides a generalized SPE workflow for extracting a basic compound from an aqueous sample.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of chiral β-amino alcohols like 1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a critical area of research, with a continuous drive towards more efficient and selective methods. Future research will likely focus on the development of novel synthetic pathways that offer high yields and enantioselectivity.

One promising area is the advancement of asymmetric hydrogenation and transfer hydrogenation of α-amino ketones. These methods, often employing ruthenium or rhodium catalysts complexed with chiral ligands, can provide a direct route to the desired enantiomerically pure β-amino alcohol. Research into novel catalytic systems, including more efficient and recyclable catalysts, is an active field.

Another avenue of exploration is the use of biocatalysis . Enzymes such as alcohol dehydrogenases (ADHs) and transaminases (TAs) offer high stereoselectivity under mild reaction conditions. The development of engineered enzymes with tailored substrate specificity for N-methylated phenylalkanolamines could provide a green and efficient synthetic route. A multi-enzymatic cascade, combining the action of different enzymes in a one-pot synthesis, could further enhance the efficiency of producing this compound. organic-chemistry.org

Furthermore, the asymmetric ring-opening of epoxides with methylamine, catalyzed by chiral catalysts, remains a viable and important strategy. Research in this area is focused on developing new and more effective chiral catalysts that can operate at low catalyst loadings and provide high regioselectivity and enantioselectivity. organic-chemistry.org The use of readily available starting materials and environmentally benign reaction conditions are also key considerations in the development of these new synthetic methods.

Deeper Elucidation of Stereoselective Molecular Interactions